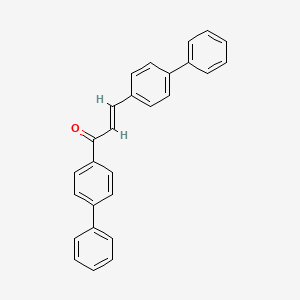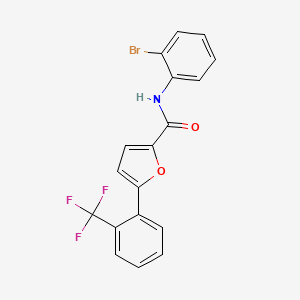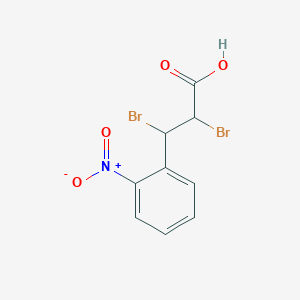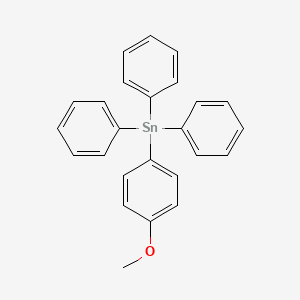
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound with the molecular formula C14H13ClN2O4. This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 3-chloro-2-methylphenylamine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2-chlorophenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(4-bromo-2-methylphenyl)-5-iodo-1H-pyrrole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
853329-94-9 |
|---|---|
Formule moléculaire |
C16H16ClNO4 |
Poids moléculaire |
321.75 g/mol |
Nom IUPAC |
dimethyl 1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H16ClNO4/c1-9-12(17)6-5-7-13(9)18-8-11(15(19)21-3)14(10(18)2)16(20)22-4/h5-8H,1-4H3 |
Clé InChI |
IEYXFDKUDYNQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C=C(C(=C2C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


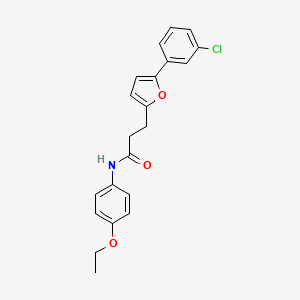

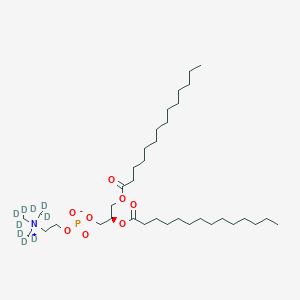
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
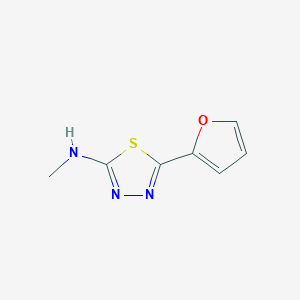


![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
